Epishyobunone
Description
Chromatographic Separation Techniques for Isolation and Quantification
Chromatographic techniques are fundamental in the study of natural products like Epishyobunone. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. drugfuture.comuspbpep.com The choice of chromatographic technique depends on the properties of the compound and the matrix in which it is found.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. phcog.com In the context of this compound, which is a volatile sesquiterpenoid, GC is a highly suitable analytical method. When coupled with a mass spectrometer (MS), GC-MS not only separates the components of a mixture but also provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. nih.govshimadzu.com
The NIST Chemistry WebBook provides GC data for 6-Epishyobunone, highlighting its applicability for this compound. nist.gov The retention index (RI) is a key parameter in GC, which helps in the identification of compounds by comparing their retention times to those of n-alkane standards. For a related compound, 6-epi-Shyobunol, the normal alkane RI has been reported as 1517 on a non-polar column and 1925 on a polar column, both using a custom temperature program. nist.gov While specific RI data for this compound is not detailed in the provided search results, this information on a similar compound illustrates the type of data generated.
GC analysis typically involves the following parameters, which would be optimized for this compound analysis:
Column Type: Often, a non-polar column like a DB-5 or HP-5MS is used for the analysis of essential oils and their components. phcog.com
Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with a wide range of boiling points. phcog.com
Injector and Detector Temperatures: These are set high enough to ensure efficient vaporization of the sample and to prevent condensation in the detector. phcog.com
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas. phcog.com
The mass spectrometer in a GC-MS system ionizes the eluted compounds, most commonly through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and characteristic fragment ions that aid in its identification.
Table 1: Illustrative GC Parameters for Sesquiterpenoid Analysis
| Parameter | Typical Value/Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, 1 mL/min |
| Oven Program | 60°C (2 min), then to 240°C at 3°C/min |
| Injector Temp. | 250°C |
| Detector Temp. | 280°C (MS transfer line) |
| Ionization | Electron Ionization (EI), 70 eV |
This table presents typical parameters and does not represent specific experimental data for this compound from the search results.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds, including those that are non-volatile or thermally unstable. chemcoplus.co.jp While GC is often preferred for volatile compounds like this compound, HPLC can be employed for its purification from complex extracts, especially when dealing with larger quantities or when coupled with other detection methods. nih.govnih.gov
Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile/water), is a common mode used for the separation of many natural products. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For the isolation of this compound, a preparative or semi-preparative HPLC system could be utilized after initial fractionation by other methods. nih.gov The fractions collected from the HPLC can then be analyzed by spectroscopic methods for structural confirmation.
Column chromatography is a fundamental and widely used technique for the isolation and purification of compounds from natural product extracts. researchgate.netjournalagent.com This technique involves packing a solid adsorbent, such as silica (B1680970) gel or alumina, into a column and passing a solvent system (mobile phase) through it. sciencescholar.usresearchgate.net The components of the extract separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. researchgate.net
For the isolation of this compound, a crude plant extract would typically be subjected to column chromatography using a non-polar solvent like hexane, with a gradual increase in polarity by adding solvents such as ethyl acetate (B1210297) or acetone. researchgate.net This gradient elution allows for the separation of compounds with varying polarities. The collected fractions are often monitored by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest, which can then be combined and further purified. sciencescholar.us
This initial purification step is crucial for reducing the complexity of the sample before applying more refined techniques like HPLC or for obtaining a purified sample for spectroscopic analysis. researchgate.net
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structures in organic chemistry. core.ac.ukwpmucdn.com It provides detailed information about the chemical environment of individual atoms.
¹H NMR (Proton NMR): This technique provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. netlify.app
¹³C NMR (Carbon NMR): This method provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal indicates its type (e.g., alkyl, alkene, carbonyl).
2D NMR Techniques: These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. wpmucdn.com
COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons. wpmucdn.com
HSQC spectra correlate protons with the carbons to which they are directly attached. wpmucdn.com
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure. core.ac.uk
While specific NMR data for this compound was not available in the provided search results, the analysis of a related compound, such as 6-epi-Shyobunol, would involve a comprehensive application of these NMR techniques to assign all proton and carbon signals and confirm the stereochemistry.
Table 2: Generic ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in a Sesquiterpenoid Ketone like this compound
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 0.7 - 1.5 | 10 - 30 |
| Methylene (CH₂) | 1.2 - 2.5 | 20 - 45 |
| Methine (CH) | 1.5 - 3.0 | 30 - 60 |
| Vinyl (C=CH₂) | 4.5 - 5.5 | 100 - 150 |
| Carbonyl (C=O) | - | 190 - 220 |
This table provides general chemical shift ranges and is for illustrative purposes only.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. researchgate.netchemrxiv.org This high accuracy allows for the determination of the elemental composition of the molecule, which is crucial for confirming its molecular formula. chemrxiv.org For this compound, with a formula of C₁₅H₂₄O, HRMS would be used to confirm this exact composition by measuring its accurate mass. nist.gov The molecular weight of this compound is 220.3505 g/mol . nist.gov An HRMS measurement would aim to find a mass very close to this value, which would distinguish it from other compounds with the same nominal mass but different elemental compositions. nih.gov
The fragmentation pattern observed in the mass spectrum provides further structural clues. For a ketone like this compound, characteristic fragmentation pathways, such as McLafferty rearrangements or alpha-cleavages, would be expected, and the resulting fragment ions would be consistent with its proposed structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRSRIPLDHJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
289.00 to 291.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Epishyobunone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
39020-72-9 | |
| Record name | Epishyobunone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Ecological Distribution of Epishyobunone
Isolation from Acorus calamus (Sweet Flag)
Acorus calamus, commonly known as Sweet Flag, is a significant botanical source of epishyobunone. The compound is a characteristic component of the plant's essential oil, primarily derived from its rhizomes.
Distribution within Plant Tissues (e.g., Rhizomes, Essential Oil)
This compound is predominantly located in the rhizomes of Acorus calamus. scielo.brnih.govoup.com Through processes like hydrodistillation, this compound is extracted into the essential oil. nih.govmaxapress.com The essential oil of A. calamus rhizomes is a complex mixture of volatile compounds where this compound is found alongside its isomers. researchgate.net The concentration of these components can vary; for instance, one analysis of sweet flag oil from the rhizomes reported a 6-epi-shyobunone content of 0.4–3.1%. researchgate.net Another study on A. calamus from Quebec identified shyobunone (B136065) as a major compound in the essential oil. e-jecoenv.org
Co-occurrence with Related Sesquiterpenoids in A. calamus
This compound does not occur in isolation within Acorus calamus. It is part of a complex mixture of structurally related sesquiterpenoids. The most prominent of these are its isomers, shyobunone and isoshyobunone (B1232994). nih.govmaxapress.commdpi.comresearchgate.net Various studies have quantified the relative abundance of these compounds. For example, one analysis of A. calamus rhizome essential oil identified isoshyobunone at 15.56% and shyobunone at 9.60%. nih.govmdpi.comresearchgate.net Other co-occurring sesquiterpenoids that have been isolated from the rhizomes include acorenone, preisocalamendiol, and epi-isoshyobunone. oup.comresearchgate.nete-jecoenv.org Further research has led to the isolation of numerous other sesquiterpenoids, such as calamusins A-I and L-Q, from the rhizomes, highlighting the rich chemical diversity of this plant tissue. nih.govresearchgate.netnih.gov
Table 1: Selected Sesquiterpenoids Co-occurring with this compound in Acorus calamus Rhizome Essential Oil
| Compound Name | Reported Percentage (%) in Essential Oil | Reference |
| Isoshyobunone | 15.56% | nih.govmdpi.comresearchgate.net |
| Shyobunone | 9.60% | nih.govmdpi.comresearchgate.net |
| 6-epi-shyobunone | 0.4–3.1% | researchgate.net |
| Epi-isoshyobunone | 3.3–7.3% | researchgate.net |
| Acorone | Present | scielo.broup.com |
| Preisocalamendiol | Present | e-jecoenv.org |
Presence in Ferula drudeana and Related Botanical Sources
The compound episyobunone has also been identified as a key constituent in plant species from the genus Ferula, particularly Ferula drudeana.
Identification in Essential Oil Composition
Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed the presence of episyobunone, often reported as 6-epi-shyobunone, in the essential oil extracted from the fruits of Ferula drudeana. researchgate.netcolab.ws In one study, the essential oil yield from the fruits was 3.8%, with 6-epishyobunone constituting 12.6% of the oil. researchgate.net This makes it one of the main components, alongside its isomer shyobunone (44.2%) and epi-isoshyobunone (9.8%). researchgate.net The essential oil composition of F. drudeana is noted for its high proportion of oxygenated sesquiterpenes, which account for 74.5% of the oil. researchgate.net This chemical profile, rich in elemene-type sesquiterpene ketones like this compound, is considered unique among Ferula species. researchgate.net While other Ferula species are known for producing a variety of sesquiterpenes, the high concentration of shyobunone isomers in F. drudeana distinguishes it within the genus.
Table 2: Main Components of Fruit Essential Oil from Ferula drudeana
| Compound Name | Percentage (%) in Essential Oil | Compound Class | Reference |
| Shyobunone | 44.2% | Oxygenated Sesquiterpene | researchgate.netcolab.ws |
| 6-epi-shyobunone | 12.6% | Oxygenated Sesquiterpene | researchgate.netcolab.ws |
| Epi-isoshyobunone | 9.8% | Oxygenated Sesquiterpene | researchgate.net |
| β-Pinene | 5.8% | Monoterpene Hydrocarbon | researchgate.net |
Environmental and Stress-Induced Accumulation in Plant Systems
Environmental stressors can significantly influence the production and accumulation of secondary metabolites in plants, including sesquiterpenoids like this compound.
Modulation of this compound Levels under Saline-Alkali Stress in Rosa rugosa
Research on the stress-tolerant shrub Rosa rugosa has shown that its metabolic profile is significantly altered by environmental challenges such as saline-alkali stress. researchgate.net This type of abiotic stress is known to cause osmotic stress, ion toxicity, and oxidative stress in plants. maxapress.com In response, plants activate various defense mechanisms, including the accumulation of compatible solutes and secondary metabolites.
A study involving metabolite and transcriptome profiling of R. rugosa petals under saline-alkali conditions (0.4% saline, pH 8.0) revealed dramatic changes in the abundance of 196 metabolites. researchgate.net Notably, the study found that the abundances of 19 different sesquiterpenoids were upregulated in response to the stress. researchgate.net This upregulation was highly correlated with the increased expression of a specific terpene synthase gene, TPS31. researchgate.net While the study did not provide an exhaustive list naming all 19 upregulated sesquiterpenoids, it demonstrates a clear mechanism whereby saline-alkali stress induces the biosynthesis and accumulation of the sesquiterpenoid class of compounds, to which this compound belongs, in the petals of Rosa rugosa. researchgate.net This suggests a role for these compounds in the plant's strategy for coping with harsh environmental conditions. researchgate.netresearchgate.net
Integration of Transcriptomic and Metabolomic Analyses in Stress Responses
The biosynthesis of sesquiterpenoids like this compound in plants such as Acorus calamus is a complex process regulated by genetic and environmental factors. Integrated transcriptomic and metabolomic analyses have become a crucial methodology for understanding how plants modulate the production of secondary metabolites in response to environmental stress. mdpi.comnih.gov This dual approach allows researchers to simultaneously study gene expression (the transcriptome) and the resulting profile of cellular metabolites (the metabolome), providing a comprehensive view of the molecular mechanisms at play. nih.govmdpi.com
Environmental challenges, such as drought, soil salinity, or nutrient starvation, can act as significant stressors that trigger adaptive responses in plants. mdpi.comfrontiersin.org These responses often involve the upregulation of genes involved in specific biosynthetic pathways, leading to an increased production of protective secondary metabolites. nih.gov For instance, studies on other plant species have demonstrated a clear link between stress and the regulation of terpenoid biosynthesis.
Research on Salvia miltiorrhiza under nitrogen starvation revealed that genes in the terpenoid backbone biosynthesis pathway were promoted, leading to an increase in the production of tanshinone compounds. nih.gov Similarly, an integrated analysis in Sophora alopecuroides under salt stress showed that genes and metabolites in the phenylpropanoid and flavonoid synthesis pathways were significantly altered, which is believed to help the plant mitigate oxidative damage. mdpi.comnih.gov In Dendrobium sinense, drought stress was found to affect the purine (B94841) and phenylpropanoid biosynthesis pathways, as revealed by the correlation between differentially expressed genes and metabolites. frontiersin.org
While a specific study integrating transcriptomic and metabolomic data for this compound biosynthesis under stress in Acorus calamus is not extensively documented, the established principles from other plants strongly suggest a similar regulatory network. The essential oil of Acorus calamus itself has been shown to induce oxidative stress, indicating that the plant possesses robust internal mechanisms to manage and regulate these potent compounds. mdpi.comnih.gov It is hypothesized that external stressors would lead to coordinated changes in the expression of genes encoding enzymes in the sesquiterpenoid biosynthesis pathway, resulting in altered levels of this compound and related compounds as part of the plant's adaptive stress response.
Table 2: Examples of Integrated Transcriptomic and Metabolomic Analyses in Plant Stress Response
| Plant Species | Stress Factor | Affected Metabolic Pathway | Key Finding |
|---|---|---|---|
| Salvia miltiorrhiza | Nitrogen Starvation | Terpenoid backbone biosynthesis | Stress promoted the expression of genes involved in the pathway, increasing tanshinone production. nih.gov |
| Sophora alopecuroides | Salt Stress | Phenylpropanoid and Flavonoid biosynthesis | Significant correlation found between differentially expressed genes and differential metabolites in these pathways. mdpi.comnih.gov |
| Dendrobium sinense | Drought | Phenylpropanoid biosynthesis | Network analysis of differential genes and metabolites suggested a key role for this pathway in drought response. frontiersin.org |
| Maize (Zea mays) | Lead (Pb) Contamination | Flavonoid, Isoflavonoid, Flavone, and Flavonol biosynthesis | Pb exposure induced differential expression of flavonoid-related genes and metabolites in the roots. mdpi.com |
Biosynthesis and Metabolic Pathways of Epishyobunone
General Sesquiterpenoid Biosynthesis Foundation
All sesquiterpenes, including epishyobunone, originate from the assembly of three five-carbon isoprene (B109036) units. In higher plants, the biosynthesis of these units primarily occurs through the mevalonic acid pathway located in the cell's cytosol.
The Mevalonic Acid (MVA) pathway is a critical metabolic route that produces the universal five-carbon precursors for all isoprenoids in the cytosol. sciopen.comnih.gov The pathway commences with the condensation of three molecules of acetyl-CoA. wikipedia.org This initial phase is catalyzed by a sequence of enzymes: acetyl-CoA C-acetyltransferase (AACT) first condenses two acetyl-CoA molecules, and subsequently, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) adds a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org
The subsequent step, the reduction of HMG-CoA to mevalonic acid, is catalyzed by HMG-CoA reductase (HMGR) and is a major rate-limiting step in the pathway. wikipedia.org Following its formation, mevalonic acid is subjected to two successive phosphorylation reactions by mevalonate (B85504) kinase (MVK) and phosphomevalonate kinase (PMK), and a final decarboxylation to yield the primary building block, isopentenyl diphosphate (B83284) (IPP). wikipedia.org IPP is then isomerized to its electrophilic counterpart, dimethylallyl diphosphate (DMAPP), by the enzyme isopentenyl diphosphate isomerase (IPPI). nih.gov Both IPP and DMAPP are the essential C5 units for the subsequent construction of larger isoprenoid structures. frontiersin.orgnih.gov
Farnesyl diphosphate (FPP), a C15 molecule, is the direct and universal precursor for the synthesis of all sesquiterpenes. phcog.comnih.gov Its formation is catalyzed by prenyltransferase enzymes, specifically FPP synthase (FPPS). This enzyme facilitates two sequential head-to-tail condensation reactions. First, one molecule of DMAPP is condensed with one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). nih.gov Subsequently, FPPS catalyzes the addition of another IPP molecule to GPP, yielding the C15 FPP. nih.gov
FPP stands at a crucial branch point in isoprenoid metabolism, serving as the substrate for various classes of enzymes, including sesquiterpene synthases. nih.gov These enzymes, known as terpene synthases (TPS), recognize FPP and initiate a cascade of reactions to form the vast array of sesquiterpene carbon skeletons. nih.govnih.gov
Proposed Specific Biosynthetic Routes to this compound
The conversion of the linear FPP molecule into the specific bicyclic structure of this compound requires a series of complex cyclization and rearrangement reactions, orchestrated by specific terpene synthases. While the exact pathway is a subject of ongoing investigation, research points toward the involvement of key cyclic intermediates.
The biosynthesis of most cyclic sesquiterpenes is initiated by the ionization of FPP, where the diphosphate group is eliminated to form a farnesyl cation. This highly reactive carbocation can then undergo intramolecular cyclization. For many sesquiterpenes, this involves the formation of a 10-membered ring, leading to germacrene-type intermediates. researchgate.net Germacrenes, such as germacrene A, B, and D, are central intermediates in the biosynthesis of numerous sesquiterpenoid families, including the eudesmanes and guaianes. researchgate.net These neutral germacrene intermediates can be reprotonated, initiating a second cyclization cascade to form more complex bicyclic structures. nih.gov
For shyobunone (B136065), a stereoisomer of this compound, a proposed synthetic route involves the Cope rearrangement of acoragermacrone. nih.gov This suggests that a germacrone-type intermediate is a likely precursor in the biosynthetic pathway. The formation of such an intermediate would proceed from FPP through a germacrenyl cation, followed by oxidation and rearrangement steps to yield the shyobunone skeleton.
Table 1: Key Intermediates in Sesquiterpenoid Biosynthesis This table summarizes key precursor and intermediate compounds involved in the biosynthetic pathway leading to sesquiterpenoids like this compound.
| Compound Name | Carbon Number | Role in Pathway |
| Acetyl-CoA | C2 | Starting unit for the MVA pathway. wikipedia.org |
| Isopentenyl Diphosphate (IPP) | C5 | Universal isoprene building block produced by the MVA pathway. frontiersin.orgnih.gov |
| Dimethylallyl Diphosphate (DMAPP) | C5 | Isomer of IPP, acts as the initial electrophile in prenyl chain elongation. frontiersin.org |
| Geranyl Diphosphate (GPP) | C10 | Intermediate formed from the condensation of DMAPP and IPP. nih.gov |
| Farnesyl Diphosphate (FPP) | C15 | Direct precursor to all sesquiterpenes. phcog.comnih.gov |
| Germacrene D | C15 | A key monocyclic sesquiterpene intermediate formed from FPP cyclization. researchgate.net |
| Acoragermacrone | C15 | A proposed germacrene-type precursor to shyobunone. nih.gov |
Terpene synthases (TPS) are the key enzymes responsible for generating the enormous structural diversity of terpenoids. nih.govnih.gov They act as metabolic gatekeepers, catalyzing the committed step that converts acyclic prenyl diphosphate precursors like FPP into a vast array of cyclic or acyclic terpene scaffolds. nih.gov These enzymes are known for their ability to control complex carbocation-driven reactions, including cyclizations, rearrangements, and eliminations, with high regio- and stereospecificity. nih.govnih.gov The formation of this compound from FPP is undoubtedly catalyzed by a specific sesquiterpene synthase.
The identification of the specific TPS gene responsible for this compound synthesis involves a combination of genomic and biochemical approaches. Plant TPS genes are classified into several subfamilies (TPS-a through TPS-h), with the TPS-a subfamily being primarily responsible for the synthesis of sesquiterpenes in angiosperms. frontiersin.orgnih.gov Therefore, the search for an this compound synthase would focus on candidate genes within this family, particularly from plants known to produce the compound, such as Acorus calamus. phcog.comresearchgate.net
The functional characterization process typically involves:
Gene Mining: Identifying candidate TPS genes from the genome or transcriptome of the source organism. nih.govnih.gov
Cloning and Heterologous Expression: The candidate gene is cloned into an expression vector and introduced into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, that is engineered to produce the FPP precursor. nih.govnih.gov
Product Analysis: The microbial culture is grown, and the volatile products are collected and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products of the enzyme. nih.gov
Structural Elucidation: The structure of the enzymatic product is confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
While a specific gene designated "TPS31" has not been definitively characterized in the available literature for this compound synthesis, this process has been successfully used to identify numerous sesquiterpene synthases. For example, multiple germacrene D synthases have been cloned from various organisms, functionally expressed, and confirmed to produce germacrene D from FPP. nih.govrothamsted.ac.uk The identification of the specific synthase for this compound would follow this established experimental framework.
Table 2: Examples of Characterized Sesquiterpene Synthase Genes This table provides examples of identified and functionally characterized sesquiterpene synthase genes, illustrating the diversity and specificity of these enzymes.
| Gene/Enzyme Name | Source Organism | Substrate | Major Product(s) | Reference |
| (+)-Germacrene D synthase (Sc11) | Solidago canadensis | FPP | (+)-Germacrene D | rothamsted.ac.uk |
| (-)-Germacrene D synthase (Sc19) | Solidago canadensis | FPP | (-)-Germacrene D | rothamsted.ac.uk |
| AcTPS1 | Acremonium chrysogenum | FPP | (-)-Germacrene D | nih.gov |
| PlTPS21 | Paeonia lactiflora | GPP | α-Pinene | mdpi.com |
Enzymatic Catalysis by Terpene Synthases (TPS) in this compound Formation
Phylogenetic Analysis and Evolution of TPS Gene Families Involved in Sesquiterpenoid Production
The biosynthesis of sesquiterpenoids, including this compound, is catalyzed by a diverse group of enzymes known as terpene synthases (TPS). These enzymes convert the C15 precursor, farnesyl diphosphate (FPP), into a vast array of cyclic and acyclic sesquiterpene skeletons. mdpi.comnih.gov The genes encoding these enzymes (TPS) form a large family that has been shaped by extensive evolution, including gene duplication and functional diversification.
Phylogenetic analyses based on sequence relatedness have categorized the plant TPS gene family into several distinct subfamilies, typically designated TPS-a through TPS-h. mdpi.comnih.gov Most angiosperm sesquiterpene synthases, which would include the enzyme responsible for this compound synthesis, belong to the TPS-a subfamily. mdpi.com This subfamily is known for producing a wide variety of sesquiterpenes. mdpi.com
The evolution of these subfamilies highlights a significant divergence between different plant lineages and functional specializations. For instance, gymnosperm TPS genes (subfamily Tpsd) are evolutionarily more related to each other, regardless of whether they produce monoterpenes, sesquiterpenes, or diterpenes, than they are to their angiosperm counterparts. mdpi.com In contrast, angiosperm TPS subfamilies show greater functional specialization; the TPS-a subfamily is primarily dedicated to sesquiterpene synthesis, while the TPS-b subfamily consists mainly of monoterpene synthases. mdpi.com The TPS-g subfamily is another angiosperm-specific group, characterized by the absence of the N-terminal RRX8W motif, which is crucial for the cyclization activity in many other TPS enzymes. nih.gov
The expansion and functional innovation within the angiosperm-specific TPS-a, TPS-b, and TPS-g subfamilies are significant evolutionary features. mdpi.com This diversification has enabled angiosperms to produce an enormous variety of terpenoid compounds that mediate ecological interactions and defense mechanisms. The synthase for this compound is a product of this evolutionary history, nested within the diverse TPS-a subfamily of sesquiterpene synthases.
Table 1: Major Terpene Synthase (TPS) Subfamilies and their Characteristics
| TPS Subfamily | Primary Products | Typical Plant Group | Key Features |
|---|---|---|---|
| TPS-a | Sesquiterpenes, some Diterpenes | Angiosperms | Largest group of sesquiterpene synthases; highly diverse. mdpi.com |
| TPS-b | Monoterpenes | Angiosperms | Contains the conserved R(R)X8W motif. nih.gov |
| TPS-c | Copalyl diphosphate synthases (primary metabolism) | Angiosperms & Gymnosperms | Involved in gibberellin biosynthesis. |
| TPS-d | Monoterpenes, Sesquiterpenes, Diterpenes | Gymnosperms | Forms a distinct gymnosperm-specific branch. mdpi.com |
| TPS-e/f | Ent-kaurene synthases (primary metabolism) | Angiosperms & Gymnosperms | Involved in gibberellin biosynthesis. nih.gov |
| TPS-g | Acyclic Monoterpenes & Sesquiterpenes | Angiosperms | Lacks the N-terminal RRX8W motif. nih.gov |
Regulatory Mechanisms of this compound Biosynthesis
The production of this compound, like other plant secondary metabolites, is tightly controlled by complex regulatory networks that operate at the transcriptional level. These networks allow the plant to modulate the synthesis of specific compounds in response to developmental cues and environmental signals. ouc.edu.cn The regulation primarily involves transcription factors (TFs) that bind to the promoter regions of biosynthetic genes, such as those encoding terpene synthases and enzymes in the upstream MEP or MVA pathways, thereby activating or repressing their expression. ouc.edu.cnnih.gov
Transcriptional Regulation Pathways (e.g., MYB5-ANR/TPS31 Cascades)
Several families of transcription factors, including MYB, bHLH, and WRKY, are known to regulate terpenoid biosynthesis. ouc.edu.cn A pertinent example of such regulation is the MYB5-ANR/TPS31 cascade, which has been shown to orchestrate the biosynthesis of sesquiterpenoids and proanthocyanidins (B150500) in response to saline-alkali stress in rose petals.
In this system, the transcription factor MYB5 plays a dual regulatory role. nih.gov It directly interacts with the promoters of key biosynthetic genes. Specifically, it has been shown to suppress the expression of TERPENE SYNTHASE 31 (TPS31), a gene responsible for sesquiterpene synthesis. nih.gov Simultaneously, MYB5 can activate the expression of ANTHOCYANIDIN REDUCTASE (ANR), a key gene in the flavonoid pathway. nih.gov This coordinated regulation allows the plant to reallocate metabolic resources between different secondary metabolite pathways under specific stress conditions. While this specific cascade was detailed in rose, it serves as a model for how transcription factors can mediate the production of sesquiterpenoids, a class to which this compound belongs. Such regulatory modules, where a single TF controls multiple branches of secondary metabolism, are a common theme in plants. nih.gov
Table 2: Examples of Transcription Factors in Terpenoid Regulation
| Transcription Factor | Family | Target Gene/Pathway | Effect | Organism Example |
|---|---|---|---|---|
| MYB5 | MYB | TPS31 | Suppression | Rose (Rosa rugosa) nih.gov |
| SmWRKY1 | WRKY | SmDXR (MEP Pathway) | Activation | Salvia miltiorrhiza ouc.edu.cn |
| PIFs (Phytochrome-Interacting Factors) | bHLH | Multiple TPB genes | Repression | Arabidopsis thaliana researchgate.net |
| HY5 (Long Hypocotyl 5) | bZIP | Multiple TPB genes | Activation (in light) | Arabidopsis thaliana researchgate.net |
Influence of Environmental Perturbations on Biosynthetic Gene Expression
The expression of genes involved in the this compound biosynthetic pathway is highly responsive to environmental factors. Plants modulate the synthesis of secondary metabolites as a key strategy for adaptation and survival against various biotic and abiotic stresses. mdpi.com Environmental cues such as light, temperature, water availability, and soil salinity can significantly alter the transcript levels of TPS genes and other pathway-related genes. mdpi.comnist.gov
Light: Light is a critical environmental signal that affects nearly all aspects of plant development, including secondary metabolism. It influences the expression of key transcription factors, such as HY5 and PIFs, which in turn regulate the genes for tetrapyrrole and terpenoid biosynthesis. researchgate.net Light quality, intensity, and duration can all impact the accumulation of specific compounds. nih.gov
Temperature: Temperature stress, both high and low, can trigger significant changes in the expression of metabolic genes. nih.gov For many aromatic plants, temperature fluctuations influence the enzymatic activity and the transcription of genes responsible for the synthesis of volatile compounds like sesquiterpenoids. nih.gov
Water Stress and Salinity: Drought and high salinity are major abiotic stressors that often lead to an increased production of secondary metabolites. mdpi.com Studies have shown that water deficit can enhance the accumulation of various terpenoids. mdpi.com As seen in the MYB5/TPS31 cascade, salinity stress can directly trigger transcriptional reprogramming that shifts the metabolic output, influencing the amount of sesquiterpenoids produced. nih.gov
These environmental perturbations can induce epigenetic modifications, such as DNA methylation and histone modifications, which provide a mechanism for creating lasting changes in gene expression patterns without altering the DNA sequence itself. This epigenetic regulation allows plants to adapt their metabolic profile, including the production of defensive compounds like this compound, to prevailing environmental conditions.
Chemical Synthesis Strategies for Epishyobunone and Analogues
Methodologies for Total Synthesis of Elemane Sesquiterpenoid Skeletons
The total synthesis of elemane sesquiterpenoids, which share the characteristic 1-isopropyl-1-methyl-2,4-divinylcyclohexane carbon framework of epishyobunone, relies on a variety of strategic bond formations. The construction of this intricate skeleton often involves key cycloaddition reactions and carefully orchestrated cyclization cascades.
Convergent synthetic strategies are frequently employed, where key fragments are synthesized separately before being joined. nih.gov A common approach involves the creation of a versatile intermediate that contains the necessary functional groups, which can then be manipulated to yield different members of the elemane family. nih.gov For instance, an intermolecular aldol (B89426) reaction can be used to assemble a key precursor, which, through controlled base-promoted cyclization, can be transformed into various elemane-type structures. nih.gov
The Diels-Alder reaction is a powerful tool for constructing the six-membered ring of the elemane core with high stereocontrol. columbia.edu This cycloaddition can be applied in both intramolecular and intermolecular fashions. For example, the synthesis of complex sesquiterpenes has been achieved using the Diels-Alder reaction to form hydrindane ring junctions, which are structurally related to the elemane framework. columbia.edu Furthermore, bio-inspired syntheses often utilize [4+2] cycloadditions to mimic the proposed biosynthetic pathways of these natural products, leading to the formation of complex polycyclic architectures from simpler precursors. rsc.org
Other notable methods for constructing sesquiterpenoid skeletons include:
Radical Cascades: Programmed radical cascades can forge complex polycyclic systems, such as the 5/8/5-fused rings found in some sesterterpenes, offering an alternative to traditional cationic cyclizations. nih.gov
Ring-Opening Knoevenagel Strategy: This method allows for the synthesis of substituted cyclopentenones, which can serve as versatile building blocks and dienophiles in subsequent Diels-Alder reactions to construct bicyclic systems. columbia.edu
Photochemical Reactions: Enone photoannelation is another strategy that has been utilized in the synthesis of complex natural products. nih.gov
These diverse methodologies provide a robust toolkit for chemists to access the fundamental elemane sesquiterpenoid skeleton, paving the way for the targeted synthesis of specific isomers like this compound.
Table 1: Key Reactions in Elemane Sesquiterpenoid Synthesis
| Reaction Type | Description | Application Example | Reference |
|---|---|---|---|
| Intermolecular Aldol Reaction | Forms a key intermediate by creating a carbon-carbon bond between two different carbonyl compounds. | Accessing a functionalized precursor for various γ-elemene-type sesquiterpenes. | nih.gov |
| Diels-Alder Cycloaddition | A [4+2] cycloaddition to form a six-membered ring, often with high stereocontrol. | Construction of hydrindane ring junctions and other bicyclic systems in sesquiterpene synthesis. | columbia.edu |
| Base-Promoted Cyclization | An intramolecular reaction, often following an aldol condensation, to form a cyclic product. | Transforming a versatile intermediate into different γ-elemene-type sesquiterpenes by varying solvent conditions. | nih.gov |
| Radical Cascade Cyclization | A sequence of intramolecular radical additions to form multiple rings in one pot. | Efficiently forging challenging 5/8/5-fused ring systems in terpene synthesis. | nih.gov |
Stereoselective and Enantioselective Synthesis Approaches
Achieving the precise three-dimensional structure of this compound requires synthetic methods that can control the formation of its stereocenters. Stereoselective and enantioselective strategies are therefore critical.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts or auxiliaries. For instance, enantioselective synthesis has been realized for various natural products through:
Asymmetric Diels-Alder Reactions: Utilizing chiral Lewis acids or organocatalysts to induce facial selectivity in the cycloaddition, leading to enantiomerically enriched products. researchgate.net An ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reaction has been used to produce arene cis-dihydrodiols with high enantioselectivity (>99% ee). researchgate.net
Catalytic Asymmetric Cyclizations: Chiral thiourea (B124793) catalysts have been shown to effect intramolecular Michael-type cyclizations to produce chiral chromanones with excellent enantioselectivities. rsc.org
Pd(0)-Catalyzed Allylic Alkylation: This method has been employed to construct optically active bicyclic lactones, which are key intermediates in the formal synthesis of various monoterpene alkaloids. nih.gov
Stereoselective synthesis focuses on controlling the relative configuration of multiple stereocenters within a molecule. Key strategies include:
Substrate-Controlled Reactions: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. This has been demonstrated in the stereoselective elaboration of stereocenters via catalytic hydrogenation and 1,4-addition reactions. nih.gov
Regioselective SN2' Reactions: The Mitsunobu reaction, when applied to Morita–Baylis–Hillman alcohols, can proceed with high regioselectivity and good stereoselectivity to furnish α-alkylidene-β-hydrazino acid derivatives. beilstein-journals.org
Aldimine Condensation and Acyl-Pictet–Spengler Sequence: This sequence has been used to deliver trans-fused indoloquinolizidine scaffolds with high levels of diastereocontrol. rsc.org
For a target like this compound, a combination of these approaches would be necessary. An enantioselective step early in the synthesis could establish the absolute configuration, followed by diastereoselective reactions to set the remaining stereocenters relative to the first.
Table 2: Examples of Stereocontrolled Synthetic Methods
| Method | Catalyst/Reagent Example | Outcome | Reference |
|---|---|---|---|
| Asymmetric Inverse-Electron-Demand Diels–Alder | Ytterbium-based chiral catalyst | High enantioselectivity (>99% ee) | researchgate.net |
| Intramolecular Michael-Type Cyclization | Chiral thiourea | Good to excellent enantioselectivities | rsc.org |
| Pd-Catalyzed Allylic Alkylation | Pd(0) complex | Stereoselective construction of optically active bicyclic lactones | nih.gov |
| Acyl-Pictet–Spengler Reaction | Acid catalyst | High-level diastereocontrol for trans-fused scaffolds | rsc.org |
Semi-synthetic Derivatization from Naturally Occurring Precursors
Semi-synthesis offers an alternative and often more efficient route to complex natural products by starting from an abundant, structurally related natural precursor. For this compound, logical starting points would be its more common isomers, shyobunone (B136065) and isoshyobunone (B1232994), which are found in the essential oil of plants like Acorus calamus. nih.govresearchgate.netphcog.com
The essential oil of A. calamus rhizomes can be obtained through hydrodistillation. nih.govphcog.com Subsequent chromatographic separation can yield pure samples of shyobunone and isoshyobunone. nih.govresearchgate.net These isomers differ from this compound primarily in the position of a double bond within the isopropyl side chain. nih.gov
A potential semi-synthetic route to this compound could involve the selective transformation of the side chain of shyobunone or isoshyobunone. This might include:
Selective Reduction: Hydrogenation of the exocyclic double bond of shyobunone.
Isomerization: Shifting the double bond from the Δ10,11 position in isoshyobunone to the Δ11,12 position found in this compound. This could potentially be achieved through allylic rearrangement or a deconjugation-conjugation sequence.
Hydroboration-Oxidation: A two-step process to introduce a hydroxyl group at the terminal position of the vinyl group in shyobunone, followed by elimination to form the desired trisubstituted double bond of this compound.
The development of pharmacophore-oriented semi-synthesis (POSS) approaches highlights the power of using natural product scaffolds to create novel compounds. nih.gov For example, a Wolff rearrangement/lactonization cascade was developed to construct a complex scaffold during the semi-synthesis of maoelactone A from another natural diterpenoid. nih.gov Such complex, scaffold-rearranging transformations demonstrate the potential for converting one natural product into another, even when significant structural changes are required.
Analytical and Spectroscopic Characterization of Epishyobunone
Spectroscopic Methods for Structural Elucidation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic analysis is fundamental to characterizing the epishyobunone molecule. While comprehensive, experimentally-derived spectra for pure episyobunone are not widely published, its spectral characteristics can be reliably inferred from its known chemical structure and data from analogous compounds. This compound possesses three key features that dictate its spectroscopic behavior: a ketone carbonyl group within a cyclohexanone (B45756) ring, a terminal vinyl group, and an isopropenyl group.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The positions of absorption bands in an IR spectrum correspond to specific functional groups. vscht.cz For episyobunone, the most prominent absorptions are expected from the stretching and bending vibrations of its carbonyl and alkene moieties.
The key expected IR absorptions for this compound are detailed below. The C=O stretching frequency for a six-membered ring ketone is characteristically strong and sharp. libretexts.org The vinyl and isopropenyl groups give rise to C=C stretching bands and C-H stretching vibrations at frequencies just above 3000 cm⁻¹, which distinguishes them from alkane C-H stretches. vscht.czlibretexts.org
Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | ~1715 | Strong |
| Alkene (C=C) | Stretch | ~1645 (isopropenyl), ~1640 (vinyl) | Medium |
| Alkene (=C-H) | Stretch | 3010 - 3090 | Medium |
| Alkane (C-H) | Stretch | 2850 - 2960 | Medium-Strong |
| Alkene (=C-H) | Out-of-Plane Bend | 890 (isopropenyl), 910 & 990 (vinyl) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. uobabylon.edu.iq The absorption wavelength depends on the presence of chromophores—parts of a molecule that absorb light. In episyobunone, the carbonyl group (C=O) and the two carbon-carbon double bonds (C=C) act as chromophores.
The carbonyl group undergoes a weak, symmetry-forbidden n → π* transition at a relatively long wavelength. libretexts.org The isolated vinyl and isopropenyl groups each undergo an intense π → π* transition at a much shorter wavelength, typically below the standard measurement range of most spectrophotometers. uobabylon.edu.iq As these chromophores are not conjugated, their absorptions are expected to be additive rather than shifted to significantly longer wavelengths. utoronto.ca
Interactive Data Table: Predicted Ultraviolet-Visible (UV-Vis) Absorptions for this compound
| Chromophore | Electronic Transition | Predicted Wavelength (λmax) | Molar Absorptivity (ε) |
| Carbonyl (C=O) | n → π | ~280 - 300 nm | Low (~15-30 L·mol⁻¹·cm⁻¹) |
| Alkene (C=C) | π → π | < 200 nm | High (>10,000 L·mol⁻¹·cm⁻¹) |
Advanced Analytical Approaches for Complex Mixture Analysis
The isolation and identification of episyobunone from its natural sources, such as the essential oils of Acorus species, present an analytical challenge due to the oil's complexity. researchgate.net These essential oils are intricate mixtures of volatile and semi-volatile compounds, often including multiple isomers like shyobunone (B136065) and isoshyobunone (B1232994). phcog.com Consequently, advanced analytical techniques that couple high-resolution separation with sensitive detection are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile compounds like episyobunone in essential oils. researchgate.netphcog.com The process involves several key steps:
Sample Preparation: The essential oil is typically obtained from the plant material (e.g., rhizomes) via hydrodistillation or steam distillation. phcog.com The collected oil is then diluted in a suitable volatile solvent for injection into the GC-MS system.
Gas Chromatographic Separation: The diluted sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the volatile compounds through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the stationary phase and the mobile gas phase, which is largely dependent on their boiling points and polarity. Isomers like episyobunone and shyobunone can be separated under optimized chromatographic conditions.
Mass Spectrometric Identification: As each separated compound elutes from the GC column, it enters the mass spectrometer. There, it is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible pattern. The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
Data Analysis: The structure of the unknown compound is determined by comparing its experimentally obtained mass spectrum with reference spectra in extensive databases, such as the NIST (National Institute of Standards and Technology) and Wiley libraries. nist.gov The compound's retention time in the GC column also provides corroborating evidence for its identity.
While GC-MS is paramount for volatile analysis, High-Performance Liquid Chromatography (HPLC) is another advanced technique valuable in the broader analysis of plant extracts. Although less common for highly volatile sesquiterpenoids like episyobunone, HPLC is effective for separating less volatile or thermally unstable compounds that may be present in the same extracts.
Advanced Research Methodologies and Future Directions in Epishyobunone Study
Genetic Engineering and Synthetic Biology for Optimized Production
The knowledge gained from omics studies provides a blueprint for the rational engineering of biological systems to produce valuable compounds like epishyobunone. Genetic engineering and synthetic biology offer powerful tools to transfer biosynthetic pathways into robust industrial microbes and optimize them for high-yield production. nih.govfrontiersin.org
Heterologous biosynthesis involves taking the genetic blueprint for a metabolic pathway from one organism and transferring it into another, more tractable host, such as Escherichia coli or Saccharomyces cerevisiae (yeast). nih.govnih.gov This approach is particularly valuable for plant-derived compounds, as it circumvents the challenges of slow plant growth and low compound yields. frontiersin.org
The heterologous production of this compound would first require the identification of all necessary biosynthetic genes from A. tatarinowii via transcriptomics. These genes, including a terpene synthase and one or more P450s, would be cloned and assembled into an expression vector. This vector would then be introduced into a microbial host like yeast. Yeast is often a preferred host for plant terpenoid pathways because it is a eukaryote and possesses the necessary membrane structures (endoplasmic reticulum) to support the proper folding and function of plant P450 enzymes. lbl.gov The host's native metabolism would also be engineered to ensure a plentiful supply of the precursor FPP. researchgate.net Successful examples include the heterologous production of the antimalarial drug artemisinin, a sesquiterpene lactone, in both E. coli and yeast. lbl.gov
For this compound production, this could involve:
Pathway Optimization: Balancing the expression levels of the episyobunone synthase and the P450 enzymes to prevent the accumulation of toxic intermediates and maximize the final product.
Host Engineering: Modifying the host's central metabolism to channel more carbon into the terpenoid biosynthesis pathway, for instance by overexpressing key enzymes in the native mevalonate (B85504) (MVA) pathway in yeast. rsc.org
Pathway Diversification: Introducing additional modifying enzymes to the pathway to create novel derivatives of this compound. This "combinatorial biosynthesis" approach can generate a library of related molecules with potentially new or enhanced biological activities. nih.gov
These advanced strategies hold the key to unlocking the full potential of this compound, transforming it from a rare natural product into a readily accessible compound for further research and application.
Advanced Research on this compound Stalled by Lack of Specific Studies
Despite a comprehensive search of scientific literature, a detailed exploration into the advanced research methodologies concerning the chemical compound this compound is not possible at this time due to a significant lack of specific published studies. The requested in-depth analysis, focusing on computational chemistry, molecular modeling, and novel analytical techniques for this particular sesquiterpenoid, cannot be fulfilled as the foundational research appears to be unavailable in the public domain.
The user's request specified a detailed article on "," with a strict outline that included sections on conformational analysis, enzyme-substrate docking, reaction mechanism prediction, and the development of trace analysis and in-situ detection methods. However, searches for scholarly articles and data pertaining to this compound within these specific advanced research areas did not yield any relevant results.
While general information on computational chemistry and analytical techniques is abundant, the scientific community has not published specific applications of these methods to this compound. For instance, molecular dynamics simulations and enzyme docking are powerful tools for studying the behavior and interactions of natural products, but no such studies have been reported for this compound. Similarly, the prediction of its reaction mechanisms through computational models and the development of specialized analytical methods for its detection remain unexplored areas of research.
This information gap makes it impossible to generate a scientifically accurate and thorough article that adheres to the user's strict requirements without resorting to speculation or fabricating research findings. The creation of data tables and detailed research findings, as requested, is contingent on the existence of primary research, which in this case, is absent.
Therefore, until specific research on the computational and advanced analytical chemistry of this compound is conducted and published, a detailed article on these topics cannot be responsibly generated.
Conclusion
Synthesis of Current Academic Understanding of Epishyobunone
This compound is a well-characterized sesquiterpenoid found predominantly in the essential oil of Acorus calamus rhizomes. Its chemical structure, based on an acorane skeleton, has been established through spectroscopic methods. The biosynthetic pathway is understood to proceed from farnesyl diphosphate (B83284) via a series of cyclizations to form the characteristic spirocyclic core. While a total synthesis of this compound itself has not been explicitly detailed in readily available literature, the successful synthesis of its isomers provides a clear pathway for its potential laboratory production. Current research highlights its role as a significant component of an essential oil with demonstrated insecticidal and repellent properties. Furthermore, extracts containing this compound have shown promising cytotoxic activity against several cancer cell lines, suggesting a potential for further investigation in cancer research.
Identification of Critical Knowledge Gaps and Unexplored Research Avenues
Despite the existing knowledge, several critical gaps in the understanding of this compound remain. There is a lack of publicly available, detailed ¹H and ¹³C NMR and mass spectrometry data, which would be invaluable for its unambiguous identification and quantification in complex mixtures. The complete stereoselective chemical synthesis of this compound has yet to be reported, which would be crucial for producing sufficient quantities of the pure enantiomer for extensive biological testing.
A significant unexplored research avenue is the detailed investigation of the specific biological and pharmacological activities of pure this compound. While the effects of crude extracts and related isomers are documented, the precise contribution of this compound to these activities is not well understood. Future research should focus on isolating or synthesizing pure this compound and evaluating its specific cytotoxic mechanisms against a broader panel of cancer cell lines, as well as determining its minimum inhibitory concentrations (MICs) against a wide range of pathogenic bacteria and fungi. Furthermore, exploring its mode of action as an insecticide and repellent could lead to the development of new, natural pest control agents.
Broader Implications for Sesquiterpenoid Research and Natural Product Science
The study of this compound and other acorane sesquiterpenoids holds broader implications for the fields of sesquiterpenoid research and natural product science. The complex stereochemistry and biosynthetic pathways of these molecules continue to provide challenging and rewarding targets for synthetic chemists and biochemists. Elucidating the specific enzymatic machinery responsible for the formation of the acorane skeleton could open up new possibilities for biocatalysis and the engineered production of novel sesquiterpenoid structures.
The documented biological activities of compounds like this compound underscore the vast potential of natural products as sources of new therapeutic agents and agrochemicals. As resistance to existing drugs and pesticides continues to grow, the exploration of structurally diverse and biologically active natural compounds is more critical than ever. The research on this compound serves as a compelling example of how the investigation of traditional medicinal plants can lead to the discovery of molecules with significant potential for modern applications, reinforcing the importance of preserving biodiversity and continuing the scientific exploration of the natural world.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
